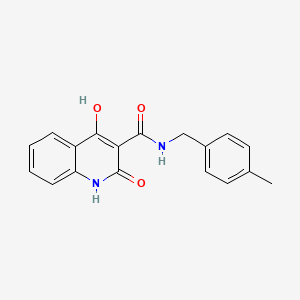

4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxyquinoline-2-one with 4-methylbenzylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

1.1. Primary Synthetic Route

The compound is synthesized via amide coupling between 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 4-methylbenzylamine. This reaction typically employs activating agents such as PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF under microwave irradiation (140°C, 2 h) .

Reaction Scheme :

4-Hydroxy-2-oxoquinoline-3-carboxylic acid+4-MethylbenzylaminePyBrop, DMFTarget Compound

Yield : ~65–75% after reverse-phase HPLC purification .

1.2. Alternative Methods

-

Solid-Phase Synthesis : Utilizes polystyrene-supported HOBt for coupling, achieving yields of 70–76% after hydrolysis of ethyl ester intermediates .

-

Microwave-Assisted Alkylation : Direct alkylation of quinoline precursors with 4-methylbenzyl halides under basic conditions (NaH/DMF).

2.1. Hydroxy Group at Position 4

-

O-Methylation : Reacts with methyl iodide (CH₃I) in DMF using NaH as a base, yielding 4-methoxy derivatives (e.g., methyl 4-methoxy-2-oxoquinoline-3-carboxylate) .

Conditions : 50°C, 1 h; Yield : >80% . -

Demethylation : Boron tribromide (BBr₃) in CH₂Cl₂ selectively removes methyl groups from methoxyquinolines, regenerating the hydroxy group .

2.2. Carboxamide Group

-

Hydrolysis : Under strong acidic (12N HCl) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid .

Side Reaction : Decarboxylation occurs at >100°C, forming 4-hydroxyquinolin-2-one as a byproduct . -

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/NaH to form N-alkylated carboxamides .

3.1. Competitive O- vs. N-Alkylation

Studies on analogous quinolones reveal that alkylation favors the oxygen atom (O-methylation) over the nitrogen atom due to:

-

Steric hindrance around the nitrogen atom in the quinoline scaffold .

-

Higher electron density at the oxygen atom in the enolic tautomer .

Example : Methylation of 4-hydroxy-2-thioxoquinoline-3-carboxylate with CH₃I yields 92% O-methylated product vs. <5% N-methylated product .

4.1. Antibacterial Derivatives

-

Gyrase B Inhibition : The carboxamide group interacts with ATP-binding pockets in bacterial DNA gyrase. Substitutions at the benzyl group (e.g., halogens) enhance potency against MRSA (MIC: 4–8 μg/mL) .

-

SAR Findings :

4.2. Antiviral Modifications

-

Phosphonate Derivatives : Introduce phosphonate groups at position 3 to target viral polymerases, though this reduces solubility .

5.1. Thermal Degradation

Heating above 150°C induces decarboxylation of the carboxamide to 4-hydroxyquinolin-2-one (m.p. 270°C) .

Mechanism :

CarboxamideΔCO2+4-Hydroxyquinolin-2-one

5.2. Photochemical Reactions

UV exposure (λ = 254 nm) in methanol generates dimerized products via [2+2] cycloaddition at the quinoline core .

Scientific Research Applications

Chemistry

4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide serves as a building block for synthesizing more complex quinoline derivatives. Its ability to undergo various chemical reactions—such as oxidation and reduction—enables researchers to modify its structure for specific applications.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Hydroxy group oxidized to carbonyl | Quinoline-2,4-dione |

| Reduction | Carbonyl group reduced to hydroxyl | Dihydroquinoline derivative |

| Substitution | Hydroxy group replaced with other functional groups | Various derivatives |

Biology

The compound exhibits notable biological activities, making it a candidate for further research in antimicrobial, antiviral, and anticancer applications. Studies indicate that it may inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases, which are critical targets in cancer therapy.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results demonstrated significant cytotoxicity in breast and lung cancer cells, suggesting its potential as a therapeutic agent .

Medicine

Research is ongoing to explore the therapeutic potential of this compound for treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets that can lead to inhibition of disease progression.

Table 2: Potential Therapeutic Applications

| Disease Type | Application Area | Mechanism of Action |

|---|---|---|

| Cancer | Anticancer agent | Inhibition of topoisomerases |

| Infectious Diseases | Antimicrobial agent | Interference with microbial enzymes |

Industrial Applications

In addition to its research applications, this compound is utilized in developing new materials, including polymers and dyes. Its unique chemical properties allow it to be integrated into various industrial processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair, thereby exhibiting anticancer activity. Additionally, it may interact with microbial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

4-hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

4-hydroxyquinoline-2-one: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

4-methylquinoline: A structurally similar compound with different biological activities.

Quinoline-2,4-dione: An oxidation product of the target compound with potential pharmaceutical applications

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

4-Hydroxy-N-(4-methylbenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline derivatives class. It is characterized by a unique molecular structure that contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₇H₁₄N₂O₃. The synthesis typically involves the condensation of 4-hydroxyquinoline-2-one with 4-methylbenzylamine using coupling agents such as EDCI or DCC in organic solvents like dichloromethane or dimethylformamide under reflux conditions.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities:

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains.

- Anticancer Properties : It may inhibit topoisomerases, enzymes crucial for DNA replication and repair, thus exhibiting anticancer effects.

- Antiviral Effects : Preliminary studies suggest activity against viral infections, including HIV .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit topoisomerases and other critical enzymes involved in cellular processes.

- Receptor Interaction : Binding to various receptors can modulate signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the influence of substituents on biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-N-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | Methyl instead of methylbenzyl | Anticancer activity |

| 5-Chloro-N-Et-4-hydroxy-1-methyl-2-oxo-N-phenyldihydroquinoline | Chlorine substitution | Antimicrobial properties |

| N-(2-Aminophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline | Amino group addition | Antioxidant effects |

This table illustrates how variations in chemical structure can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Antiviral Activity Study : A study assessed the compound's ability to inhibit HIV replication. While no significant activity was observed at concentrations below 100 µM, further studies are warranted to optimize its structure for enhanced efficacy .

- Antimicrobial Evaluation : In vitro assays revealed moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) was determined for several pathogens .

- Cytotoxicity Assessment : Research indicated that while the compound exhibits promising biological activities, it also requires careful evaluation of cytotoxic effects in normal cells to ensure therapeutic safety .

Properties

IUPAC Name |

4-hydroxy-N-[(4-methylphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)10-19-17(22)15-16(21)13-4-2-3-5-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHCDOXLPPLKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.